molecular formula C10H11NS2 B159596 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione CAS No. 130337-43-8

5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione

Cat. No. B159596
M. Wt: 209.3 g/mol
InChI Key: JADXRWXCFWMQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione (MBT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. MBT is a sulfur-containing compound that belongs to the family of benzothiazepines. It has a unique chemical structure that makes it an attractive target for the synthesis of new drugs.

Mechanism Of Action

The mechanism of action of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is not fully understood. However, it has been suggested that 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.

Biochemical And Physiological Effects

5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has also been shown to reduce inflammation and oxidative stress, and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione. One area of research is the development of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione-based drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders. Another area of research is the investigation of the mechanism of action of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione, which could lead to the discovery of new drug targets. Additionally, the development of new synthetic methods for 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione could lead to the production of novel derivatives with enhanced biological activities.

Synthesis Methods

5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione can be synthesized using various methods such as the reaction of 2-aminothiophenol with α-bromoacetophenone, followed by cyclization with sulfur. Another method involves the reaction of 2-mercaptobenzoic acid with α-bromoacetophenone, followed by cyclization with sulfur. The synthesis of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is relatively simple and can be achieved in a few steps with high yields.

Scientific Research Applications

5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antioxidant properties. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has also been reported to exhibit neuroprotective and anti-inflammatory effects.

properties

CAS RN

130337-43-8

Product Name

5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1,5-benzothiazepine-4-thione

InChI

InChI=1S/C10H11NS2/c1-11-8-4-2-3-5-9(8)13-7-6-10(11)12/h2-5H,6-7H2,1H3

InChI Key

JADXRWXCFWMQCI-UHFFFAOYSA-N

SMILES

CN1C(=S)CCSC2=CC=CC=C21

Canonical SMILES

CN1C(=S)CCSC2=CC=CC=C21

synonyms

1,5-Benzothiazepine-4(5H)-thione, 2,3-dihydro-5-methyl-

Origin of Product

United States

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